molecular formula C26H25NO B4927094 1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]

1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]

Cat. No. B4927094
M. Wt: 367.5 g/mol
InChI Key: SOGHUBCYQWVMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a promising candidate for a wide range of applications in the field of chemistry and biology.

Scientific Research Applications

1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of 1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] in lab experiments is its unique structure, which makes it a promising candidate for a wide range of applications. This compound has been shown to have a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]. One area of research is the development of new synthetic methods for producing this compound with higher yields and purity. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, this compound could be studied for its potential use as a fluorescent probe for imaging applications.

Synthesis Methods

The synthesis of 1-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine] involves the reaction of indene-1,4'-dione with 3-phenoxybenzylamine in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, which results in the formation of the spirocyclic compound. This method has been optimized to produce high yields of the compound with high purity.

properties

IUPAC Name

1'-[(3-phenoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO/c1-2-9-23(10-3-1)28-24-11-6-7-21(19-24)20-27-17-15-26(16-18-27)14-13-22-8-4-5-12-25(22)26/h1-14,19H,15-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHUBCYQWVMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(3-Phenoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.